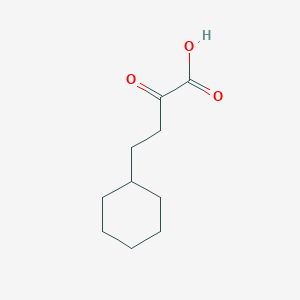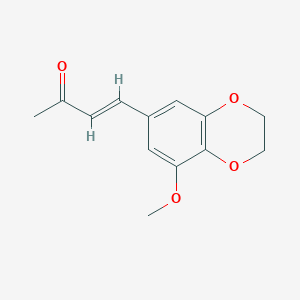
4-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a methoxy group and a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one typically involves the reaction of 8-methoxy-2,3-dihydro-1,4-benzodioxin with but-3-en-2-one under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
4-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A structurally related compound with similar chemical properties.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: Another related compound with potential biological activity.
Uniqueness
4-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(E)-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H14O4/c1-9(14)3-4-10-7-11(15-2)13-12(8-10)16-5-6-17-13/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
InChI Key |
SQPRQUULLROGGJ-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C(=C1)OC)OCCO2 |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C(=C1)OC)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
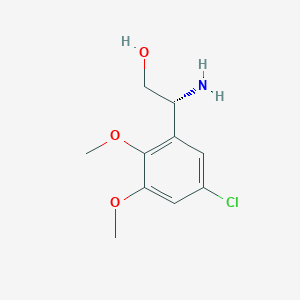
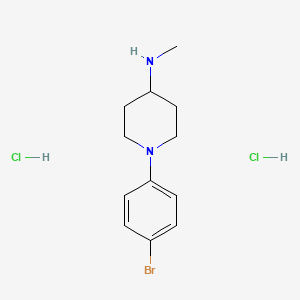
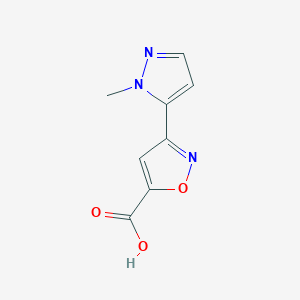
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)
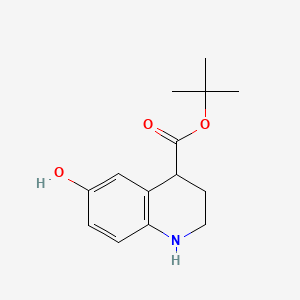
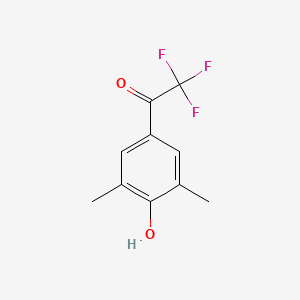
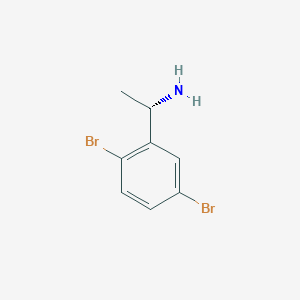
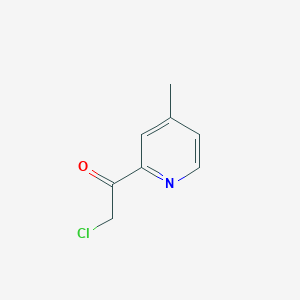
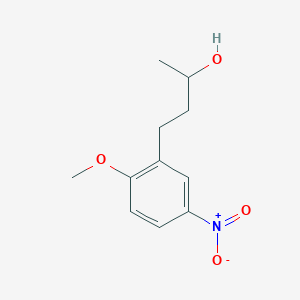
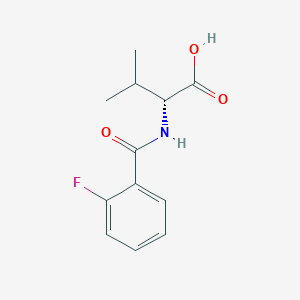
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
